

# Application Notes and Protocols: Recrystallization of 5-Bromo-2-nitrophenol

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## Compound of Interest

Compound Name: 5-Bromo-2-nitrophenol

Cat. No.: B022722

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These application notes provide a detailed protocol for the purification of **5-Bromo-2-nitrophenol** via recrystallization. This procedure is designed to enhance the purity of the compound, a crucial step for its use as a pharmaceutical intermediate and in various organic syntheses.

## Introduction

**5-Bromo-2-nitrophenol** is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The purity of this reagent is critical for achieving high yields and predictable outcomes in subsequent reactions. Recrystallization is a robust and widely used technique for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. This protocol outlines a method for the recrystallization of **5-Bromo-2-nitrophenol** to obtain a high-purity crystalline product.

## Physicochemical Data

A summary of the relevant physical and chemical properties of **5-Bromo-2-nitrophenol** is presented below.

| Property          | Value   | Reference                               |
|-------------------|---|---|
| CAS Number        | 27684-84-0                                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>6</sub> H <sub>4</sub> BrNO <sub>3</sub> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 218.01 g/mol                                    |   |
| Appearance        | Pale yellow to yellow-green crystalline solid   | <a href="#">[1]</a> <a href="#">[3]</a> |
| Melting Point     | 40-46 °C  | <a href="#">[1]</a> <a href="#">[3]</a> |
| Solubility        | Soluble in ethyl acetate and methanol.          | <a href="#">[1]</a> <a href="#">[2]</a> |

## Experimental Protocol: Recrystallization of 5-Bromo-2-nitrophenol

This protocol details the procedure for the purification of **5-Bromo-2-nitrophenol** using a mixed solvent system of methanol and water. Methanol is chosen as the primary solvent due to the compound's noted solubility, while water will serve as an anti-solvent to induce crystallization upon cooling.

### 3.1. Materials and Equipment

- Crude **5-Bromo-2-nitrophenol**
- Methanol (ACS grade or higher)
- Deionized water
- Erlenmeyer flasks
- Hot plate with magnetic stirring capability
- Magnetic stir bar
- Buchner funnel and flask

- Filter paper
- Glass stirring rod
- Ice bath
- Spatula
- Vacuum source
- Drying oven or desiccator

### 3.2. Procedure

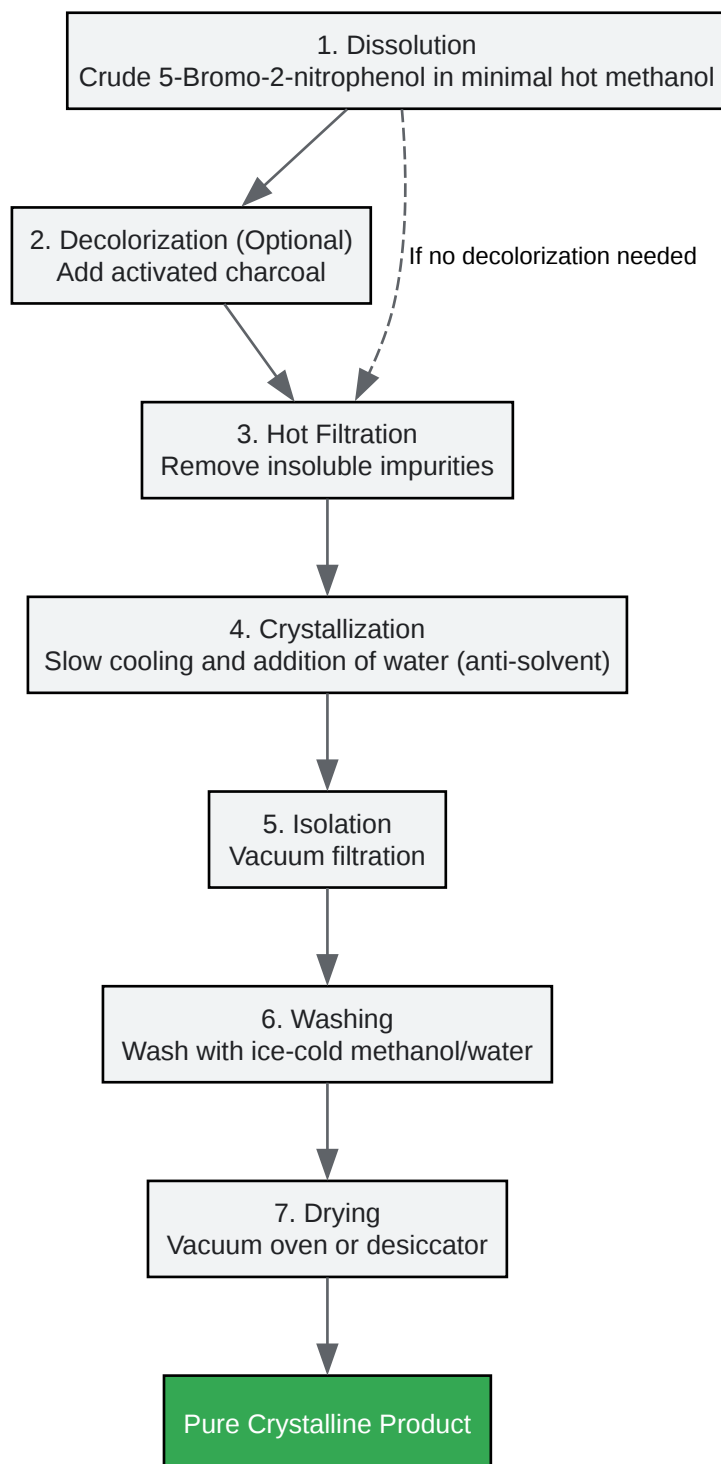
- Dissolution:
  - Place the crude **5-Bromo-2-nitrophenol** into an Erlenmeyer flask of an appropriate size.
  - Add a minimal amount of methanol to the flask, just enough to wet the solid.
  - Gently heat the mixture on a hot plate with continuous stirring. Add methanol portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure the solution is saturated.
- Decolorization (Optional):
  - If the solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
  - Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
- Hot Filtration:
  - If charcoal was added, or if there are any insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

- Filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask. It is advisable to pre-heat the funnel and the receiving flask to prevent the product from crystallizing in the filtration apparatus.
- Crystallization:
  - Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  - Once the solution has reached room temperature, slowly add deionized water dropwise while stirring until the solution becomes slightly turbid. The turbidity indicates the onset of precipitation.
  - To induce further crystallization, you can scratch the inside of the flask with a glass rod at the liquid-air interface.
  - Place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
- Isolation and Washing:
  - Collect the purified crystals by vacuum filtration using a Buchner funnel.
  - Wash the crystals with a small amount of ice-cold methanol-water mixture to remove any remaining soluble impurities on the crystal surface.
  - Continue to draw air through the filter cake for several minutes to partially dry the crystals.
- Drying:
  - Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
  - Dry the crystals in a vacuum oven at a low temperature (e.g., 30-35 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator under vacuum.
- Characterization:
  - Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

- Calculate the percentage recovery of the purified product.

## Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization procedure for **5-Bromo-2-nitrophenol**.



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Caption: Workflow for the recrystallization of **5-Bromo-2-nitrophenol**.

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